molecular formula C6H12O3 B3136219 2-Acetoxy-2-methyl-1-propanol CAS No. 412353-54-9

2-Acetoxy-2-methyl-1-propanol

Cat. No. B3136219
M. Wt: 132.16 g/mol
InChI Key: GWOKHTMCBUZSOP-UHFFFAOYSA-N
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Description

2-Acetoxy-2-methyl-1-propanol is a chemical compound with the molecular formula C6H12O3 . It has a molecular weight of 132.16 . It appears as an oil and is soluble in acetone, chloroform, dichloromethane, ethyl acetate, and methanol .


Molecular Structure Analysis

The molecular structure of 2-Acetoxy-2-methyl-1-propanol consists of six carbon atoms, twelve hydrogen atoms, and three oxygen atoms . The exact structure can be represented by the canonical SMILES string CC(=O)OC(C)(C)CO .


Physical And Chemical Properties Analysis

2-Acetoxy-2-methyl-1-propanol is an oil that is soluble in acetone, chloroform, dichloromethane, ethyl acetate, and methanol . It has a molecular weight of 132.16 .

Scientific Research Applications

Catalyst in Chemical Synthesis

2-Acetoxy-2-methyl-1-propanol serves as a catalyst in the acetolysis of epichlorohydrin, a critical process for manufacturing various polyepoxy materials. Traditional methods use corrosive liquid acids, presenting environmental and handling concerns. Nanocrystalline ZSM-5 catalysts have been explored as an alternative, showing promise in producing 1-acetoxy-3-chloro-2-propanol, a crucial intermediate in the synthesis of these materials. This approach aims to reduce the environmental footprint while maintaining efficiency in the production process (Roselin, Selvin, & Bououdina, 2012).

Hydrogenolysis of Glycerol

Investigations into the liquid-phase hydrogenolysis of glycerol have revealed the utility of 2-propanol as a hydrogen donor molecule. This process is integral for converting glycerol into 1,2-propanediol, an important chemical for various industrial applications. The research compared the performance of Ni or Cu supported on Al2O3 catalysts under nitrogen pressure, shedding light on the mechanistic differences in glycerol hydrogenolysis depending on the origin of the hydrogen species (Gandarias et al., 2011).

Electrocatalytic Synthesis

Hydroxyacetone, a dehydration product of glycerol, has been proposed as a platform for the electrocatalytic synthesis of various chemicals, including acetone, 1,2-propanediol, and 2-propanol. The study investigated the performance of different non-noble metals as electrode materials and examined various electrolyte compositions. The outcomes highlighted the potential of using hydroxyacetone in electrocatalytic processes for efficient chemical synthesis (Sauter, Bergmann, & Schröder, 2017).

Photosensitive Reagent Synthesis

2-Acetoxy-2-methyl-1-propanol has been employed in the synthesis of photosensitive solicitation reagents. The technique used for this synthesis presented numerous advantages, including simplicity, cost-effectiveness, and higher transformation rates, while also minimizing environmental pollution and enhancing economic benefits. This underscores the compound's significance in the production of photosensitive materials (Han Qin-ye, 2006).

properties

IUPAC Name

(1-hydroxy-2-methylpropan-2-yl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O3/c1-5(8)9-6(2,3)4-7/h7H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWOKHTMCBUZSOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(C)(C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Acetoxy-2-methyl-1-propanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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